Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrimidoazepines These compounds are characterized by a bicyclic structure consisting of fused pyrimidine and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrimidine derivative with an azepine precursor in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as xylene or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidoazepines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate
- Tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate
- 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate
Uniqueness
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1211538-47-4 |
---|---|
Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 2-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-8-15-11(14)16-10(9)5-7-17/h8H,4-7H2,1-3H3 |
InChI Key |
CZHLZUYYWIJLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.